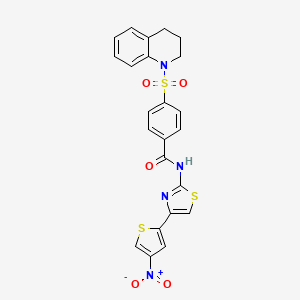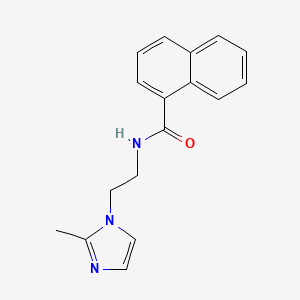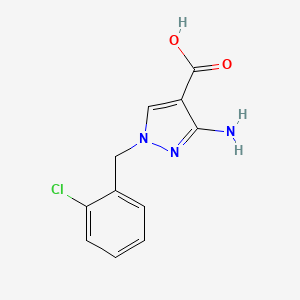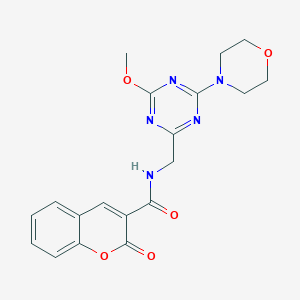
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H18N4O5S3 and its molecular weight is 526.6. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound belongs to a broader class of chemicals that are often synthesized and characterized for their unique structural and chemical properties. The synthesis techniques can involve complex reactions, aiming to incorporate specific functional groups that may contribute to the compound's biological or physical activity. Characterization often includes spectroscopy (NMR, IR), mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds.
Biological Activities
Compounds related to "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide" have been explored for a variety of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and psychotropic effects. The mechanism of action often involves interaction with specific biological targets, leading to modulation of cellular pathways or direct cytotoxic effects against pathogenic organisms or cancer cells.
Pharmacological Screening
Pharmacological screening of these compounds is crucial to identify potential therapeutic applications. This involves evaluating their efficacy in various in vitro and in vivo models. The screening processes aim to uncover compounds with significant activity that could be further optimized and developed into therapeutic agents.
Material Science Applications
In material science, such compounds may be investigated for their potential use in creating new materials with desirable properties, such as polymers with enhanced thermal stability, solubility, or specific mechanical properties. The incorporation of sulfonamide, benzamide, and quinoline moieties can impart unique characteristics to polymers and other materials, making them suitable for specialized applications.
References
Synthesis and Characterization of Quinazoline Derivatives (Rahman et al., 2014): This paper discusses the synthesis and pharmacological evaluation of quinazoline derivatives, indicating their potential as diuretic and antihypertensive agents.
New N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides (Zablotskaya et al., 2013): This study presents the synthesis, characterization, and biological activity evaluation of isoquinoline derivatives, showcasing their cytotoxic, antimicrobial, and anti-inflammatory activities.
Synthesis of Bioactive Molecules (Patel et al., 2009): The paper describes the synthesis of various bioactive molecules, including their antimicrobial and anti-inflammatory activities.
Nickel-catalyzed Synthesis of Diarylsulfides and Sulfones (Reddy et al., 2015): This research focuses on the nickel-catalyzed functionalization of arylamides to form sulfides and sulfones, highlighting the chemical versatility of related compounds.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5S3/c28-22(25-23-24-19(14-34-23)21-12-17(13-33-21)27(29)30)16-7-9-18(10-8-16)35(31,32)26-11-3-5-15-4-1-2-6-20(15)26/h1-2,4,6-10,12-14H,3,5,11H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFZHMROHVNSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=CS5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(butanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2963030.png)
![N-Ethyl-N-[2-[3-hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2963031.png)
![1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene](/img/structure/B2963032.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2963034.png)


![2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2963038.png)



![6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2963049.png)

![N-(2-pyridinylmethyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B2963051.png)
![3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2963052.png)